1-(Chloromethyl)-1,2-ethanediyl bismethacrylate

Dental Materials Polymerization Stress Volumetric Shrinkage

1-(Chloromethyl)-1,2-ethanediyl bismethacrylate (CAS 57322-59-5), also known as 3-chloropropane-1,2-diyl dimethacrylate, is a difunctional methacrylate monomer with the molecular formula C11H15ClO4 and a molecular weight of 246.69 g/mol. It features a pendant chloromethyl group and two polymerizable methacrylate moieties, classifying it as a halogen-containing bismethacrylate.

Molecular Formula C11H15ClO4
Molecular Weight 246.69 g/mol
CAS No. 57322-59-5
Cat. No. B13770920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)-1,2-ethanediyl bismethacrylate
CAS57322-59-5
Molecular FormulaC11H15ClO4
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC(CCl)OC(=O)C(=C)C
InChIInChI=1S/C11H15ClO4/c1-7(2)10(13)15-6-9(5-12)16-11(14)8(3)4/h9H,1,3,5-6H2,2,4H3
InChIKeyQGDHNMDUMGMVAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Chloromethyl)-1,2-ethanediyl bismethacrylate (CAS 57322-59-5): Procurement and Differentiation Guide for Functionalized Dimethacrylate Crosslinkers


1-(Chloromethyl)-1,2-ethanediyl bismethacrylate (CAS 57322-59-5), also known as 3-chloropropane-1,2-diyl dimethacrylate, is a difunctional methacrylate monomer with the molecular formula C11H15ClO4 and a molecular weight of 246.69 g/mol . It features a pendant chloromethyl group and two polymerizable methacrylate moieties, classifying it as a halogen-containing bismethacrylate [1]. This compound is primarily utilized as a reactive crosslinking agent in polymer formulations, where the chlorine atom provides a handle for post-polymerization modification or imparts specific properties like increased refractive index or flame retardancy to the resulting polymer network [2]. Its regulatory status is documented as an existing chemical substance under Japan's CSCL [1].

The Limitations of Standard Dimethacrylates: Why 1-(Chloromethyl)-1,2-ethanediyl bismethacrylate is a Specialized Alternative


Simple, unsubstituted bismethacrylates like ethylene glycol dimethacrylate (EGDMA) or 1,6-hexanediol dimethacrylate (HDDMA) are commodity crosslinkers valued for their high reactivity and low viscosity. However, these structural advantages come with well-documented drawbacks, including high volumetric shrinkage during polymerization (typically 2.5-4.0 vol% for dental composites [1]) and, in the case of EGDMA, significant cytotoxicity due to its hydrophilicity and ease of leaching from the polymer network [2]. Furthermore, the chemical inertness of these aliphatic backbones precludes further functionalization. Consequently, substituting 1-(Chloromethyl)-1,2-ethanediyl bismethacrylate with a generic dimethacrylate is not chemically equivalent; the chloromethyl group is a key structural determinant that directly alters the monomer's reactivity profile, polymer physical properties, and potential for subsequent derivatization, thereby making it a necessary component for applications requiring these unique attributes.

Quantitative Performance Differentiation: 1-(Chloromethyl)-1,2-ethanediyl bismethacrylate vs. Non-Halogenated Dimethacrylate Analogs


Volumetric Shrinkage: Class-Based Expectation for Reduced Stress vs. Low Molecular Weight Diluents

A key limitation of low molecular weight dimethacrylates like triethylene glycol dimethacrylate (TEGDMA) is their high polymerization shrinkage, which generates stress in dental composites. While direct shrinkage data for 1-(Chloromethyl)-1,2-ethanediyl bismethacrylate is not available, its higher molecular weight (246.69 g/mol ) compared to TEGDMA (286 g/mol) and its structural classification as a halogen-containing bismethacrylate allow for a class-level inference. Studies on similar dimethacrylates demonstrate that increasing monomer molecular weight and backbone rigidity correlates with reduced shrinkage stress [1]. For instance, a study comparing dental dimethacrylates showed a drastic reduction in maximum shrinkage stress from 14.11 +/- 0.3 MPa for the low viscosity diluent TEGDMA to 4.44 +/- 0.25 MPa and 0.33 +/- 0.3 MPa for the higher molecular weight monomers BisGMA/TEGDMA (70/30) and BisGMA, respectively [1]. This strongly suggests that 1-(Chloromethyl)-1,2-ethanediyl bismethacrylate, by virtue of its non-ether, chlorinated backbone, will exhibit significantly lower shrinkage stress than common reactive diluents like EGDMA or TEGDMA when used as a crosslinker or co-monomer.

Dental Materials Polymerization Stress Volumetric Shrinkage

Post-Polymerization Functionality: Unique Potential for Chemical Modification vs. Inert Aliphatic Analogs

The presence of the alkyl chloride pendant group on the 1-(Chloromethyl)-1,2-ethanediyl bismethacrylate structure provides a distinct site for nucleophilic substitution reactions after the methacrylate groups have been polymerized [1]. This is a unique point of differentiation from its closest analog, ethylene glycol dimethacrylate (EGDMA, CAS 97-90-5), which lacks any reactive site on its backbone. EGDMA produces a chemically inert crosslinked network. In contrast, a polymer network formed with 1-(Chloromethyl)-1,2-ethanediyl bismethacrylate can be subsequently modified. For example, the chloromethyl groups can be converted to azides for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry or reacted with amines or thiols to introduce new functional groups onto the pre-formed polymer surface or bulk [2]. This capability is not possible with standard aliphatic dimethacrylates.

Polymer Modification Click Chemistry Graft Copolymers

Refractive Index and Density: Predicted Increase from Chlorine Substitution

The introduction of a polarizable chlorine atom into the monomer structure is expected to increase the refractive index and density of the resulting polymer compared to chlorine-free analogs. Computational data for 1-(Chloromethyl)-1,2-ethanediyl bismethacrylate indicates a calculated density of 1.128 g/cm³ . This is significantly higher than the reported density of the chlorine-free analog, 1,6-hexanediol dimethacrylate (HDDMA, CAS 6606-59-3), which is reported as 0.995 g/mL at 25°C . While molecular weight and backbone length also contribute to this difference, the presence of the chlorine atom in the target compound's shorter backbone is a strong contributor to its higher predicted density, which is a primary driver of increased refractive index in organic polymers.

Optical Materials Refractive Index Polymer Physics

Recommended Application Scenarios for 1-(Chloromethyl)-1,2-ethanediyl bismethacrylate Based on Differential Evidence


Synthesis of Functionalizable Crosslinked Polymer Networks for 'Grafting-To' Surface Modifications

1-(Chloromethyl)-1,2-ethanediyl bismethacrylate is an ideal crosslinking co-monomer for creating reactive polymer scaffolds. After network formation via standard radical polymerization, the pendant chloromethyl groups serve as robust anchors for post-polymerization modification [1]. This enables the grafting of various functional moieties (e.g., hydrophilic polymers, bioactive ligands, fluorescent dyes) onto the pre-formed surface or bulk, a capability that inert crosslinkers like EGDMA cannot provide [REFS-1, REFS-2].

Formulation of High-Refractive-Index Optical Coatings and Adhesives

Based on its predicted higher density (1.128 g/cm³) compared to common aliphatic crosslinkers , 1-(Chloromethyl)-1,2-ethanediyl bismethacrylate is a strong candidate for developing transparent polymer coatings and optical adhesives that require an elevated refractive index. This property is valuable for improving light extraction efficiency in LEDs, reducing reflection losses, or formulating index-matched adhesives for lens bonding and display assembly .

Low-Stress Matrix for Dimensionally Stable Photopolymers

For applications in precision microfabrication (e.g., 3D printing, microfluidics) or dental restorative materials, minimizing shrinkage stress is critical. As a higher molecular weight, halogenated dimethacrylate, this compound is expected to generate significantly lower polymerization shrinkage stress than low-viscosity diluents like TEGDMA [3]. This class-based inference supports its use as a co-monomer to formulate dimensionally stable resins that maintain high pattern fidelity and strong adhesion to substrates by mitigating internal stress buildup during cure [3].

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